2-Linoleoylglycerol

Endocannabinoid System Cannabinoid Receptor Pharmacology Signal Transduction

2-Linoleoylglycerol (2-LG), also known as 2-monolinolein or glyceryl 2-linoleate, is a monoacylglycerol consisting of a glycerol backbone esterified with linoleic acid at the sn-2 position. It is a naturally occurring lipid congener of the endocannabinoid 2-arachidonoylglycerol (2-AG) and is found endogenously in the central nervous system alongside 2-oleoylglycerol (2-OG) and 2-palmitoylglycerol (2-PG).

Molecular Formula C21H38O4
Molecular Weight 354.5 g/mol
CAS No. 3443-82-1
Cat. No. B017440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Linoleoylglycerol
CAS3443-82-1
Synonyms(9Z,12Z)-9,12-Octadecadienoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester;  2-Linoleoylglycerol;  2-Monolinolein;  2-Monolinoleoylglycerol;  β-Monolinolein
Molecular FormulaC21H38O4
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO
InChIInChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-
InChIKeyIEPGNWMPIFDNSD-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% (as a 9:1 mixture of the 2-LG and 1-LG)A solution in acetonitrile

2-Linoleoylglycerol (CAS 3443-82-1) Procurement Guide: Core Properties and Research Applications


2-Linoleoylglycerol (2-LG), also known as 2-monolinolein or glyceryl 2-linoleate, is a monoacylglycerol consisting of a glycerol backbone esterified with linoleic acid at the sn-2 position [1]. It is a naturally occurring lipid congener of the endocannabinoid 2-arachidonoylglycerol (2-AG) and is found endogenously in the central nervous system alongside 2-oleoylglycerol (2-OG) and 2-palmitoylglycerol (2-PG) [2]. 2-LG has garnered significant research interest due to its complex pharmacological profile at cannabinoid receptors, functioning as a partial agonist of the human type 1 cannabinoid (CB1) receptor and capable of modulating the activity of established endocannabinoids such as 2-AG and anandamide (AEA) [3].

CB1 receptor partial agonist probe for functional selectivity studies
Functional antagonist of 2-AG and anandamide in co-application assays
Endocannabinoid sensor (GRABeCB2.0) calibration standard
MAGL substrate analogue for endocannabinoid tone studies

Why 2-Linoleoylglycerol Cannot Be Substituted with Generic Monoacylglycerols in Cannabinoid Research


Generic monoacylglycerol substitution in experimental systems is scientifically invalid due to the distinct and non-interchangeable pharmacological signatures of 2-LG compared to its closest congeners. While 2-AG is a full agonist at CB1 receptors and 2-OG and 2-PG exhibit negligible orthosteric binding, 2-LG occupies a unique niche as a partial agonist that functionally antagonizes the activity of both 2-AG and anandamide [1]. Furthermore, 2-LG demonstrates a distinct potency profile at the GRABeCB2.0 sensor (EC50 632 nM) compared to its analogue 2-OG (EC50 868 nM) [2]. These differential pharmacological actions are not shared by other monoacylglycerols, and simple substitution with a structurally similar compound would confound experimental outcomes and lead to irreproducible data [3]. Therefore, researchers must procure the specific 2-LG compound to ensure accurate and interpretable results in studies of endocannabinoid signaling modulation.

Property
2-LG (this product)
Commonly available congeners
CB1 receptor activity
Partial agonist; suppresses 2-AG/AEA
2-AG: full agonist; 2-OG/2-PG: no orthosteric binding
Functional interaction with endocannabinoids
Antagonizes 2-AG and AEA responses
2-OG/2-PG: antagonist only; no partial agonism
Sensor activation context (GRABeCB2.0)
Distinct potency profile; non-interchangeable with 2-OG
2-OG shows different EC₅₀; substitution may skew sensor readout

2-Linoleoylglycerol (2-LG) Quantitative Evidence: Direct Comparator Data for Informed Procurement


CB1 Receptor Partial Agonism and Functional Antagonism of 2-AG and AEA

2-LG exhibits a unique functional profile at the CB1 receptor distinct from both the full agonist 2-AG and the structurally similar congener 2-OG. In a cell-based β-lactamase reporter assay, 2-LG acted as a partial agonist at the human CB1 receptor. Critically, when co-administered, 2-LG did not potentiate but instead suppressed the activity of the established endocannabinoids 2-AG and anandamide (AEA), demonstrating functional antagonism [1]. In contrast, 2-OG and 2-PG did not orthosterically bind to CB1 receptors and failed to potentiate 2-AG-mediated responses in neuronal assays, instead behaving as antagonists [2].

CB1 functional profile
Head-to-head
Target: Partial agonist, suppresses 2-AG/AEA
vs 2-AG: full agonist
vs 2-OG/2-PG: no binding, antagonist
Supports CB1 functional selectivity assay context
Human CB1 β-lactamase reporter; autaptic hippocampal neurons
Endocannabinoid System Cannabinoid Receptor Pharmacology Signal Transduction

GRABeCB2.0 Endocannabinoid Sensor Activation Potency

In a high-throughput live-cell confocal microscopy assay using the genetically encoded endocannabinoid sensor GRABeCB2.0, 2-LG (EC50 = 632 nM) demonstrated distinct potency compared to its closest analog 2-OG (EC50 = 868 nM), the primary endocannabinoid 2-AG (EC50 = 85 nM), and AEA (EC50 = 815 nM) [1]. This quantitative potency difference highlights that 2-LG and 2-OG are not functionally equivalent in this system.

eCB sensor activation
Head-to-head
EC₅₀ 632 nM 2-LG
2-OG: 868 nM; 2-AG: 85 nM; AEA: 815 nM
Sensor calibration context for eCB live-cell imaging
GRABeCB2.0 sensor in HEK293 cells, confocal microscopy
Endocannabinoid Sensing GPCR Pharmacology Live-Cell Imaging

Monoacylglycerol Lipase (MAGL) Affinity

The affinity of 2-LG for the primary endocannabinoid-degrading enzyme monoacylglycerol lipase (MAGL) is comparable to that of 2-AG. This pattern was observed when the arachidonoyl side chain of 2-AG was replaced by a linoleoyl or oleoyl group, indicating that shorter homologues like 2-LG and 2-OG retain similar binding capacity for the enzyme [1].

MAGL affinity
Class-level
Comparable to 2-AG (qualitative)
Supports MAGL substrate competition context
In vitro inhibition, full methodology not detailed
Enzymology Lipid Metabolism Endocannabinoid Degradation

2-Linoleoylglycerol (2-LG) Research Application Scenarios Driven by Evidence


Investigating CB1 Receptor Functional Selectivity and Biased Signaling

Researchers aiming to understand the nuances of CB1 receptor signaling should utilize 2-LG to induce a partial agonist response, which is distinct from the full agonist response of 2-AG. The ability of 2-LG to functionally antagonize the activity of both 2-AG and AEA makes it an ideal tool for studying biased agonism and functional antagonism at this receptor [1].

Calibrating and Validating Endocannabinoid Biosensors (e.g., GRABeCB2.0)

Given the established EC50 of 632 nM for 2-LG in the GRABeCB2.0 sensor assay, this compound serves as a valuable calibration standard for experiments using this and potentially other eCB sensors. Its potency, which is intermediate between the highly potent 2-AG (85 nM) and the less potent 2-OG (868 nM), provides a critical reference point for validating sensor response curves and quantifying eCB dynamics in live-cell imaging studies [2].

Studying the Regulation of Endocannabinoid Tone via MAGL

For studies focused on the enzymatic degradation of endocannabinoids, 2-LG is a relevant tool due to its comparable affinity for MAGL relative to 2-AG. It can be employed as a competitive substrate to modulate the enzymatic degradation of 2-AG, thereby influencing the duration and magnitude of 2-AG-mediated signaling in both in vitro and ex vivo preparations [3].

Differentiating the Roles of Monoacylglycerol Congeners in the CNS

2-LG is one of several 2-AG congeners found in the CNS. Its unique profile as a CB1 partial agonist, combined with its lack of orthosteric binding at CB1 and its antagonist behavior in neuronal assays, is essential for experiments designed to dissect the individual contributions of 2-LG, 2-OG, and 2-PG to endocannabinoid system function [4].

Application
Selection Property
Validation Focus
CB1 functional selectivity studies
Partial agonist / functional antagonist profile
CB1 biased signaling endpoint review
eCB biosensor calibration
EC₅₀-defined sensor response in live-cell assays
Sensor response curve validation
Endocannabinoid tone regulation studies
MAGL substrate competition profile
MAGL-mediated degradation pathway review
CNS monoacylglycerol congener profiling
Differential CB1 activity among 2-AG congeners
Congener-specific CNS signaling context

Technical Documentation Hub

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35 linked technical documents
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